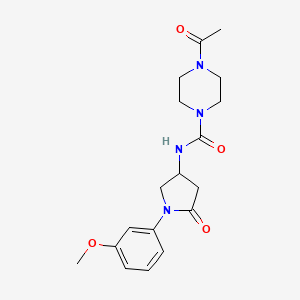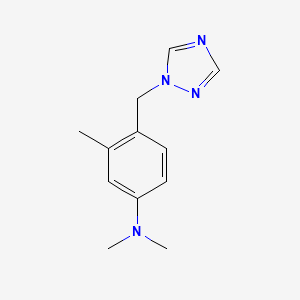
N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline” is a unique heterocyclic compound that is part of an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . It is an intermediate useful in organic synthesis and other chemical processes .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as “N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline”, has been the subject of many research studies . These studies have developed various strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole . The one-pot reaction takes place under mild conditions for the synthesis of various types of aryl-3-amino-1,2,4-triazoles with excellent efficiencies .Molecular Structure Analysis
The molecular structure of “N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline” is unique and has properties that make it useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The chemical reactions involving “N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline” are complex and involve multiple steps . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Safety and Hazards
properties
IUPAC Name |
N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10-6-12(15(2)3)5-4-11(10)7-16-9-13-8-14-16/h4-6,8-9H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPLMJCAUYPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2394391.png)

![N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine](/img/structure/B2394395.png)


![2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2394398.png)
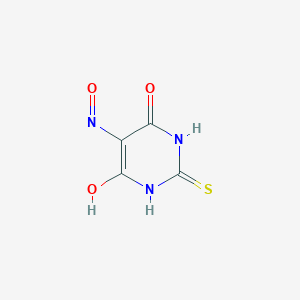
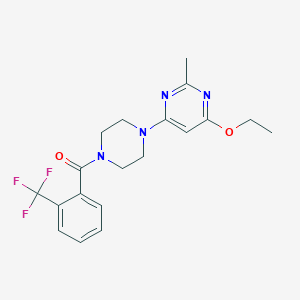
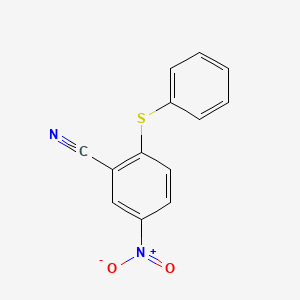

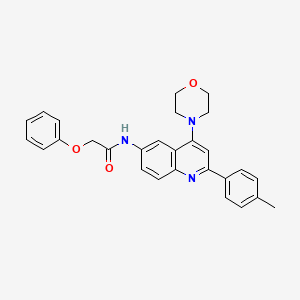
![Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2394406.png)
